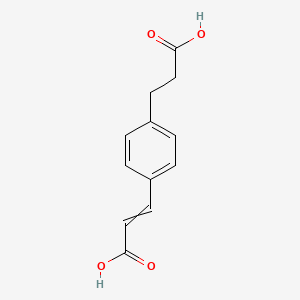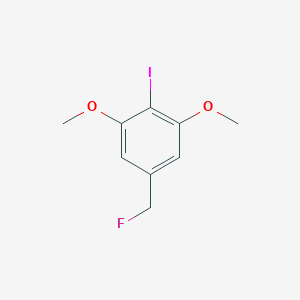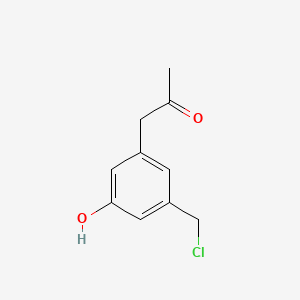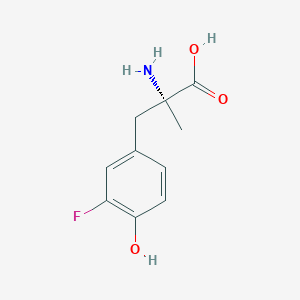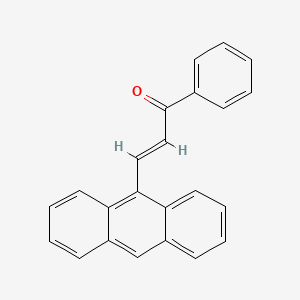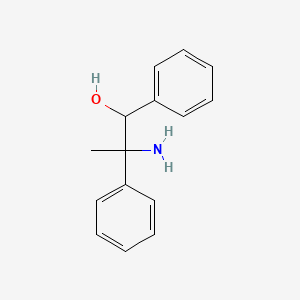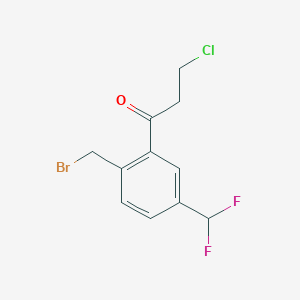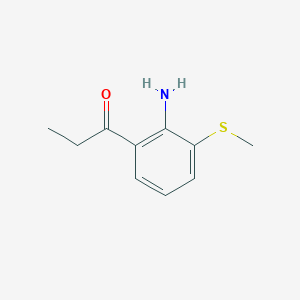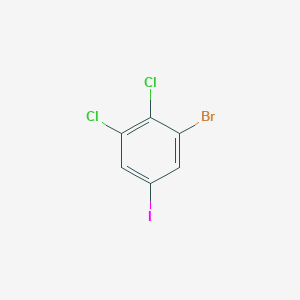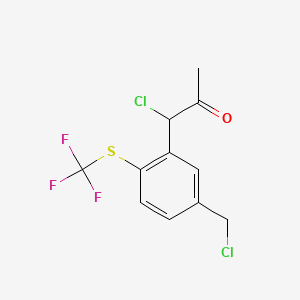
1-Chloro-1-(5-(chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-(5-(chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one is an organic compound that features a chlorinated phenyl ring with a trifluoromethylthio group and a chloromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(5-(chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Halogenation: Introduction of chlorine atoms to the phenyl ring.
Thioether Formation: Incorporation of the trifluoromethylthio group.
Alkylation: Addition of the chloromethyl group.
Ketone Formation: Introduction of the propan-2-one moiety.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-1-(5-(chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of ketone to alcohol.
Substitution: Replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Exploration as a lead compound for drug development.
Industry: Use in the production of agrochemicals or materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Chloro-1-(5-(chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, affecting their function through binding or inhibition. The molecular pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-1-(5-(chloromethyl)-2-(methylthio)phenyl)propan-2-one: Similar structure but with a methylthio group instead of trifluoromethylthio.
1-Chloro-1-(5-(bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one: Similar structure but with a bromomethyl group instead of chloromethyl.
Uniqueness
The presence of the trifluoromethylthio group in 1-Chloro-1-(5-(chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one might confer unique properties such as increased lipophilicity or metabolic stability, making it distinct from similar compounds.
Propiedades
Fórmula molecular |
C11H9Cl2F3OS |
|---|---|
Peso molecular |
317.2 g/mol |
Nombre IUPAC |
1-chloro-1-[5-(chloromethyl)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H9Cl2F3OS/c1-6(17)10(13)8-4-7(5-12)2-3-9(8)18-11(14,15)16/h2-4,10H,5H2,1H3 |
Clave InChI |
VNCODJARPUXPDP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=C(C=CC(=C1)CCl)SC(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


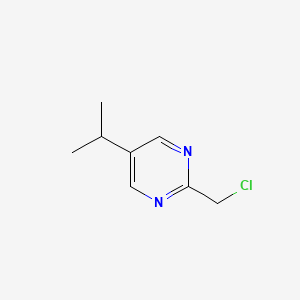
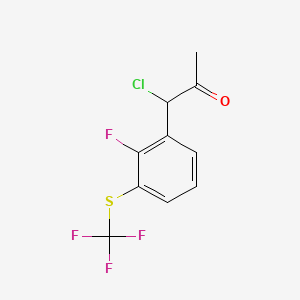
![(1S)-1-methyl-2-(4-methylphenyl)sulfonyl-2-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14058421.png)

